molecular formula C16H13IN2O4S B598377 Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1198097-28-7

Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B598377
CAS No.: 1198097-28-7
M. Wt: 456.254
InChI Key: KGCGRORUTGUHKD-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a complex organic compound with the molecular formula C16H13IN2O4S and a molecular weight of 456.25 g/mol This compound is characterized by its unique structure, which includes an iodine atom, a tosyl group, and a pyrrolo[2,3-b]pyridine core

Preparation Methods

The synthesis of Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the iodine atom: This is usually achieved through halogenation reactions using reagents such as iodine or iodinating agents.

    Attachment of the tosyl group: This step involves the sulfonation of the compound using tosyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Chemical Reactions Analysis

Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. The presence of the iodine atom and the tosyl group may influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical properties and applications. The unique combination of the iodine atom, tosyl group, and pyrrolo[2,3-b]pyridine core in this compound makes it distinct and valuable for specific research purposes.

Properties

IUPAC Name

methyl 3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O4S/c1-10-3-5-11(6-4-10)24(21,22)19-9-13(17)14-12(16(20)23-2)7-8-18-15(14)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCGRORUTGUHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673628
Record name Methyl 3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198097-28-7
Record name Methyl 3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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